6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 933216-59-2
VCID: VC8451875
InChI: InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Molecular Formula: C20H16FN3OS
Molecular Weight: 365.4 g/mol

6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

CAS No.: 933216-59-2

Cat. No.: VC8451875

Molecular Formula: C20H16FN3OS

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide - 933216-59-2

Specification

CAS No. 933216-59-2
Molecular Formula C20H16FN3OS
Molecular Weight 365.4 g/mol
IUPAC Name 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Standard InChI InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25)
Standard InChI Key SQVCJTVEHDBPKZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-(4-Fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide (PubChem CID: 22578764) features a fused imidazo[2,1-b] thiazole core substituted with fluorophenyl and methylphenyl groups . The IUPAC name, 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide, systematically describes its substituents:

  • A 4-fluorophenyl group at position 6 of the imidazo-thiazole ring.

  • A methyl group at position 3.

  • A 2-carboxamide moiety linked to a 3-methylphenyl group at position 2 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₆FN₃OS
Molecular Weight365.4 g/mol
SMILES NotationCC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
InChIKeySQVCJTVEHDBPKZ-UHFFFAOYSA-N
Topological Polar Surface86.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways and Modifications

General Synthesis of Imidazo[2,1-b][1, Thiazoles

Though no explicit synthesis route is documented for this compound, related derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of 2-aminothiazoles with α-haloketones or α-haloesters to form the imidazo-thiazole core .

  • Suzuki Coupling: Introduction of aryl groups (e.g., 4-fluorophenyl) via palladium-catalyzed cross-coupling .

  • Carboxamide Formation: Amidation of carboxylic acid intermediates using 3-methylaniline in the presence of coupling agents like EDCI/HOBt .

Structural Analogues and SAR Trends

Modifications to the imidazo[2,1-b] thiazole scaffold significantly impact bioactivity:

  • 4-Fluorophenyl Substitution: Enhances membrane permeability and target binding in mycobacterial enzymes .

  • Methyl Groups: Improve metabolic stability by reducing cytochrome P450-mediated oxidation .

  • Carboxamide Linkage: Facilitates hydrogen bonding with biological targets like pantothenate synthetase .

CompoundMtb H37Ra IC₅₀ (μM)Selectivity Index (MRC-5)
IT102.32>55
IT062.03>63

The carboxamide moiety in 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide may similarly inhibit Mtb growth by targeting pantothenate synthetase, a key enzyme in coenzyme A biosynthesis .

Selectivity and Toxicity Profile

Imidazo[2,1-b]thiazoles demonstrate selectivity for Mtb over non-tuberculous mycobacteria (NTM) and human cell lines (e.g., MRC-5 fibroblasts) . The methyl and fluorophenyl groups in this compound likely contribute to low cytotoxicity, as seen in analog IT10 (>128 μM CC₅₀) .

Computational Insights and Target Engagement

Molecular Docking Studies

Docking simulations of analogous compounds into Mtb pantothenate synthetase (PDB: 3IUB) reveal:

  • Hydrophobic Interactions: Fluorophenyl and methyl groups occupy the enzyme’s hydrophobic pocket .

  • Hydrogen Bonds: The carboxamide NH forms a 2.9 Å bond with Asp149, critical for catalytic activity .

ADMET Predictions

In silico models predict favorable properties for this compound:

  • Absorption: High Caco-2 permeability (LogP ≈ 3.1) .

  • Metabolism: Stable towards CYP3A4 (probability >0.7) .

  • Toxicity: Low Ames mutagenicity risk (prediction score <0.3) .

Future Directions and Development Challenges

Research Gaps

  • In Vitro Testing: Priority should be given to evaluating this compound’s MIC against Mtb and NTM strains.

  • Proteomic Profiling: Identify off-target effects using affinity chromatography-mass spectrometry.

Optimization Strategies

  • Bioisosteric Replacement: Substitute the 4-fluorophenyl group with trifluoromethyl or cyano to enhance potency.

  • Prodrug Design: Incorporate hydrolyzable esters to improve oral bioavailability.

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